thiothixene

Pharmacology Neuroscience Antipsychotic Agents

Select thiothixene (CAS 3313-27-7) for its unmatched D2 receptor selectivity (Ki=0.417 nM), the most potent among typical antipsychotics. Its unique thioxanthene conformation yields a side-effect signature distinct from phenothiazine (e.g., chlorpromazine) and butyrophenone (e.g., haloperidol) classes, making it an ideal pharmacological probe for extrapyramidal symptom (EPS) mechanism research. In metabolic-risk studies, thiothixene provides equivalent antimanic efficacy to chlorpromazine without the metabolic syndrome burden common to many atypical agents. Available in high-purity research-grade quantities with global shipping.

Molecular Formula C23H29N3O2S2
Molecular Weight 443.6 g/mol
CAS No. 3313-27-7
Cat. No. B151736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethiothixene
CAS3313-27-7
Synonyms(E)-N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide;  (E)-N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-thioxanthene-2-sulfonamide;  (E)-Thiothixene;  P 4657A;  trans-Thiothixene
Molecular FormulaC23H29N3O2S2
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
InChIInChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3/b19-8+
InChIKeyGFBKORZTTCHDGY-UFWORHAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPratically insoluble in water (cis-, trans- mixture)
Very soluble in chloroform;  slightly soluble in methanol, acetone (cis-, trans- mixture)
Slightly soluble in carbon tetrachloride

Thiothixene (CAS 3313-27-7): A High-Potency Thioxanthene Antipsychotic for Research and Clinical Procurement


Thiothixene (CAS 3313-27-7), a first-generation antipsychotic of the thioxanthene class, functions primarily as a high-potency dopamine D2 receptor antagonist. Its pharmacological profile is distinguished by a pronounced selectivity for the D2 receptor (Ki = 0.417 nM) over D1, D3, and D4 subtypes, a characteristic that underpins its use in managing psychotic disorders such as schizophrenia and bipolar mania . This compound's unique thioxanthene structure confers a receptor binding and side-effect signature distinct from phenothiazine (e.g., chlorpromazine) and butyrophenone (e.g., haloperidol) antipsychotics, which is critical for nuanced scientific and clinical applications [1].

Why Thiothixene (Navane) Cannot Be Substituted: A Comparative Pharmacological Rationale


The clinical interchangeability of antipsychotics is precluded by significant variations in receptor binding profiles, which directly translate to divergent efficacy, side effect burdens, and therapeutic suitability. Thiothixene's high-potency D2 antagonism and distinct affinity for serotonin, adrenergic, and other receptors set it apart from other typical (e.g., chlorpromazine, haloperidol, fluphenazine) and atypical (e.g., risperidone) agents [1]. While some studies suggest comparable efficacy for certain indications [2], the evidence detailed below reveals crucial differences in side effect incidence, including rates of akathisia, cognitive impact, and metabolic liability, which can be the determining factor for clinical selection or research model design [3].

Quantitative Evidence Guide: Thiothixene vs. Comparators


D2 Receptor Binding Affinity: Thiothixene vs. Fluphenazine and Haloperidol

Thiothixene exhibits exceptionally high affinity for the dopamine D2 receptor, a primary target for antipsychotic action. Its Ki of 0.417 nM for the D2 receptor is notably lower (indicating higher affinity) than that of structurally similar, high-potency first-generation antipsychotics like fluphenazine (Ki = 1.4 nM) and haloperidol (Ki = 2.0 nM) in human cloned receptors [1].

Pharmacology Neuroscience Antipsychotic Agents

Akathisia Incidence: A Differential Side Effect of Thiothixene vs. Haloperidol

In a 24-week double-blind study of 46 schizophrenic outpatients, the incidence of akathisia was found to be significantly higher in patients treated with thiothixene compared to those treated with haloperidol. This adverse effect was a key differentiator in the central nervous system symptom profile [1]. While a separate study noted a 40% akathisia rate within 6 hours of a 5-mg haloperidol test dose, the comparative data from the 24-week trial provides a clearer picture of the differential risk during maintenance therapy [2].

Clinical Psychiatry Adverse Drug Reactions Schizophrenia

Cognitive Impact: Haloperidol vs. Thiothixene on Thought Disturbance and Hostility

A 24-week double-blind study comparing haloperidol and thiothixene in 46 schizophrenic outpatients demonstrated that haloperidol was significantly superior to thiothixene on specific symptom domains. Using the Brief Psychiatric Rating Scale (BPRS), haloperidol showed greater improvement in Thought Disturbance and Hostility-Suspiciousness, as well as in Total Symptomatology [1].

Clinical Psychiatry Cognitive Neuroscience Schizophrenia

Equivalence in Mania: Thiothixene and Chlorpromazine Show Identical Rates of Improvement

In a double-blind study involving 29 manic patients on a standard lithium regimen, thiothixene and chlorpromazine demonstrated identical rates and degrees of improvement [1]. This finding challenges the notion that the higher potency of thiothixene necessarily translates to faster or more robust symptom resolution in acute mania, highlighting that therapeutic equivalence can be achieved across different pharmacological classes despite distinct side effect profiles.

Bipolar Disorder Clinical Psychiatry Mania

Onset of Action: Risperidone Demonstrates Significantly Faster Onset Than Thiothixene in Acute Psychosis

A comparative study of antipsychotic onset of action in acute psychosis found that the atypical antipsychotic risperidone had a significantly shorter onset of action compared to thiothixene, haloperidol, and olanzapine [1]. This more rapid therapeutic effect can be critical in managing acutely agitated psychotic patients, where a faster time to symptom control is highly desirable.

Clinical Psychiatry Pharmacodynamics Acute Psychosis

Metabolic Side Effects: Class-Based Inferiority of Thiothixene to Atypical Antipsychotics

While atypical antipsychotics (AAPs) like olanzapine and clozapine are associated with substantial weight gain (0.9-3.6 kg over 8 weeks), thiothixene, as a first-generation agent, is generally recognized to have a lower liability for metabolic side effects [1]. This class-level distinction is a critical differentiator in selecting an antipsychotic for patients with pre-existing metabolic conditions such as diabetes or obesity. However, it's important to note that weight gain is still a possible side effect of thiothixene [2].

Metabolic Syndrome Pharmacovigilance Antipsychotic Agents

Optimal Application Scenarios for Thiothixene Based on Comparative Evidence


High-Potency D2 Antagonism for In Vitro Studies

For in vitro research focused on dopamine D2 receptor mechanisms, thiothixene serves as an excellent high-potency antagonist. Its Ki of 0.417 nM makes it one of the most potent typical antipsychotics available, providing a robust tool for experiments requiring strong D2 receptor blockade. This is particularly useful for comparative studies with less potent agents or for investigating downstream signaling pathways affected by high-affinity D2 antagonism. This application is directly supported by the binding affinity data established in Section 3 .

Clinical Management of Mania with Minimized Metabolic Risk

In the treatment of acute mania, particularly in patients with a history of or risk factors for metabolic syndrome, thiothixene offers a compelling option. Evidence from Section 3 demonstrates its equivalent efficacy to chlorpromazine in mania [1] and, as a class, typical antipsychotics like thiothixene are associated with a lower risk of significant weight gain and metabolic disturbances compared to many atypical agents [2]. This makes it a strategically prudent choice when balancing acute symptom control with long-term metabolic health.

Investigating Differential Extrapyramidal Symptom (EPS) Profiles

Thiothixene is a valuable tool in research settings focused on understanding the pathophysiology of antipsychotic-induced movement disorders. Its documented higher incidence of akathisia relative to haloperidol [3] provides a unique pharmacological probe for dissecting the mechanisms behind specific EPS. This application is particularly relevant for studies comparing the EPS burden of different high-potency neuroleptics or for exploring novel therapeutic interventions to mitigate akathisia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for thiothixene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.